UniPR129 is classified as a small molecule inhibitor. Its primary function is to disrupt the interaction between EphA2 receptors and ephrin-A1 ligands, which is crucial for processes like cell signaling and angiogenesis. This classification places UniPR129 among other bioactive compounds that target protein-protein interactions, particularly in the context of cancer therapeutics .
The synthesis of UniPR129 involves several critical steps, starting from lithocholic acid. The process requires the conversion of lithocholic acid into its 3-keto form, followed by the conjugation with L-β-homotryptophan. The purification of the compound poses challenges due to the complexity of the reaction mixture. Various chromatographic techniques are employed to ensure high purity levels necessary for biological testing .
The synthesis pathway can be summarized as follows:
The molecular formula of UniPR129 is , with a calculated mass of 577.4000 g/mol. The compound's structure features a bile acid core modified by an indole-derived amino acid, which is essential for its biological activity. The detailed mass spectrometry data reveals several metabolites formed during its metabolism, indicating the complexity of its interactions within biological systems .
Key structural data include:
Property | Value |
---|---|
Molecular Formula | C₃₆H₅₂N₂O₄ |
Calculated Mass | 577.4000 g/mol |
Observed CCS | 228.89 Ų |
Ionization Mode | [M + H]⁺ |
UniPR129 undergoes various metabolic transformations primarily through phase I metabolism, where it is oxidized to form several metabolites. These include hydroxylation and keto formation at specific positions on the molecule. For instance, one significant metabolite results from oxidation at the C-3 position, converting a hydroxyl group into a keto group .
The major reactions can be summarized as follows:
UniPR129 acts primarily by inhibiting the EphA2-ephrin-A1 interaction, which is critical for cell signaling in angiogenesis and tumor progression. The binding affinity of UniPR129 has been quantified with an inhibition constant of 370 nM in competitive binding assays .
The mechanism involves:
UniPR129 exhibits several notable physical and chemical properties that contribute to its efficacy:
These properties are crucial for its pharmacological profile as they influence bioavailability and distribution within biological systems .
UniPR129 has significant potential in cancer research due to its ability to inhibit angiogenesis—a critical factor in tumor growth and metastasis. Its applications include:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2